molecular formula C6H5F2N3O B13880828 2-Pyrazinecarboxamide, 5-(difluoromethyl)-

2-Pyrazinecarboxamide, 5-(difluoromethyl)-

Katalognummer: B13880828
Molekulargewicht: 173.12 g/mol
InChI-Schlüssel: IHYMWNUBROPCOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrazinecarboxamide, 5-(difluoromethyl)- is a chemical compound with the molecular formula C6H4F2N2O It is a derivative of pyrazinecarboxamide, where a difluoromethyl group is attached to the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of pyrazinecarboxamide with difluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 2-Pyrazinecarboxamide, 5-(difluoromethyl)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrazinecarboxamide, 5-(difluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Pyrazinecarboxamide, 5-(difluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Pyrazinecarboxamide, 5-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazinecarboxamide: The parent compound without the difluoromethyl group.

    5-Methylpyrazine-2-carboxamide: A similar compound with a methyl group instead of a difluoromethyl group.

    5-Chloropyrazine-2-carboxamide: A compound with a chlorine atom instead of a difluoromethyl group.

Uniqueness

2-Pyrazinecarboxamide, 5-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C6H5F2N3O

Molekulargewicht

173.12 g/mol

IUPAC-Name

5-(difluoromethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C6H5F2N3O/c7-5(8)3-1-11-4(2-10-3)6(9)12/h1-2,5H,(H2,9,12)

InChI-Schlüssel

IHYMWNUBROPCOP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)C(=O)N)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.